molecular formula C11H18ClNO B6160210 methyl[(4-propoxyphenyl)methyl]amine hydrochloride CAS No. 104179-01-3

methyl[(4-propoxyphenyl)methyl]amine hydrochloride

Cat. No.: B6160210
CAS No.: 104179-01-3
M. Wt: 215.72 g/mol
InChI Key: CZQARKGHGBZRKC-UHFFFAOYSA-N
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Description

Methyl[(4-propoxyphenyl)methyl]amine hydrochloride is an organic compound with the molecular formula C11H18ClNO It is a hydrochloride salt of a secondary amine, characterized by the presence of a propoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(4-propoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 4-propoxybenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-propoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Methyl[(4-propoxyphenyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[(4-propoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl[(4-methoxyphenyl)methyl]amine hydrochloride
  • Methyl[(4-ethoxyphenyl)methyl]amine hydrochloride
  • Methyl[(4-butoxyphenyl)methyl]amine hydrochloride

Uniqueness

Methyl[(4-propoxyphenyl)methyl]amine hydrochloride is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties and applications.

Properties

CAS No.

104179-01-3

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

N-methyl-1-(4-propoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-3-8-13-11-6-4-10(5-7-11)9-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H

InChI Key

CZQARKGHGBZRKC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC.Cl

Purity

95

Origin of Product

United States

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